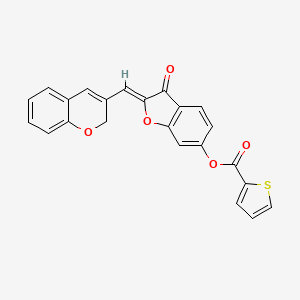

(Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate

Description

This compound features a benzofuran core substituted at position 2 with a (2H-chromen-3-yl)methylene group in the Z-configuration and at position 6 with a thiophene-2-carboxylate ester. The chromene group (a fused benzene and pyran ring) introduces aromaticity and planar rigidity, while the thiophene ester contributes electron-withdrawing effects and sulfur-containing heterocyclic diversity. Such structural attributes make it a candidate for pharmaceutical or materials science research, though specific applications remain unexplored in available literature .

Properties

IUPAC Name |

[(2Z)-2-(2H-chromen-3-ylmethylidene)-3-oxo-1-benzofuran-6-yl] thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H14O5S/c24-22-17-8-7-16(27-23(25)21-6-3-9-29-21)12-19(17)28-20(22)11-14-10-15-4-1-2-5-18(15)26-13-14/h1-12H,13H2/b20-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNOIRHPMKZGBG-JAIQZWGSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CS5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H14O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of chromene derivatives with thiophene carboxylates. The synthesis typically employs methods such as refluxing in solvents like ethanol or DMSO, followed by purification techniques like recrystallization or chromatography.

Biological Activity

The biological activity of (Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate has been evaluated in various studies. Key findings include:

- Antimicrobial Activity : Research has demonstrated that derivatives of coumarin and benzofuran exhibit significant antimicrobial properties. For instance, a related compound showed effective inhibition against a range of bacterial strains with Minimum Inhibitory Concentrations (MICs) below 100 µg/mL .

- Antiviral Potential : Studies on similar coumarin derivatives have indicated potential antiviral activity, particularly against HIV. The mechanism involves inhibition of integrase enzymes critical for viral replication . The compound's structure suggests it may also interact with viral proteins, enhancing its antiviral efficacy.

- Antioxidant Properties : The presence of phenolic groups in the structure is associated with antioxidant activity. In vitro assays have shown that compounds with similar frameworks exhibit significant free radical scavenging activity .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Metal Chelation : Some coumarin derivatives inhibit viral enzymes through metal chelation, which is crucial for their activity. This property may be relevant for (Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate as well .

- Interaction with Biological Targets : The compound's ability to form hydrogen bonds and π-stacking interactions with target proteins enhances its binding affinity and biological effectiveness.

Case Studies

Several studies have investigated the biological activities of compounds related to (Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate:

- Antimicrobial Study : A series of coumarin-based compounds were synthesized and tested against various microbial strains. Results indicated that compounds with similar structures exhibited potent antibacterial effects, with some showing MIC values comparable to standard antibiotics .

- Antiviral Efficacy : In a study focusing on HIV integrase inhibitors, derivatives containing coumarin moieties were shown to effectively inhibit viral replication in cell cultures. The structure–activity relationship (SAR) analysis highlighted the importance of specific substituents for enhanced activity .

Data Tables

Below is a summary table highlighting the biological activities and corresponding IC50 values for related compounds:

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds similar to (Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate exhibit significant antioxidant activity. This is attributed to the chromenyl structure, which has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative stress.

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Similar derivatives have demonstrated efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The thiophene component is particularly noted for its antifungal properties .

Anticancer Potential

The unique arrangement of functional groups in (Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate may confer distinct mechanisms of action against cancer cells. Research on related compounds indicates that they can selectively target cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapy .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various derivatives related to (Z)-2-((2H-chromen-3-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl thiophene-2-carboxylate using the ABTS method. Results indicated that certain derivatives exhibited up to 62% inhibition compared to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties of thiophene derivatives were assessed against common pathogens. The results showed significant inhibition rates against both Staphylococcus aureus and Escherichia coli, highlighting the potential of these compounds in developing new antibacterial agents .

Comparative Analysis Table

| Compound Name | Structural Features | Notable Biological Activities |

|---|---|---|

| (Z)-2-(Chromene) | Chromenyl moiety + Benzofuran core + Thiophene carboxylate | Antioxidant, Anticancer |

| Coumarin Derivatives | Coumarin moiety | Antioxidant, Anticancer |

| Benzofuran Derivatives | Benzofuran core | Antimicrobial, Anti-inflammatory |

| Thiophene Carboxylates | Thiophene ring with carboxylic acid | Anticancer, Antifungal |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of 3-oxo-2,3-dihydrobenzofuran derivatives with variable benzylidene and ester substituents. Below is a detailed comparison with two analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations:

The chromene group balances lipophilicity with moderate polarity due to its oxygen atom .

Ester Group Variations: Thiophene-2-carboxylate (present in the target compound and the dimethoxy analog) introduces sulfur-mediated hydrogen bonding and resonance effects, which may enhance binding to biological targets. Cyclohexanecarboxylate (in the trimethoxy analog) adds steric bulk and aliphatic character, likely reducing crystallinity and increasing solubility in nonpolar solvents .

The dimethoxy-thiophene analog (MW 430.44) may exhibit intermediate solubility due to its balance of polar (thiophene) and nonpolar (methoxy) groups .

Stereochemical Considerations: All compared compounds share the Z-configuration at the benzylidene double bond, which enforces a specific spatial arrangement critical for interactions in chiral environments (e.g., enzyme active sites).

Research Findings and Implications

- Structural Determination : Crystallographic data (e.g., via SHELX programs) would clarify conformational differences between these analogs, particularly regarding the chromene group’s planarity versus methoxy-substituted phenyl rings .

- Methoxy-rich analogs are often associated with antioxidant or anticancer properties .

- Synthetic Challenges : Introducing the chromene group may require specialized coupling reagents compared to simpler methoxy-substituted precursors, impacting scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.